molecular formula C13H18BrN B8156951 1-(3-Bromo-5-methylphenyl)-4-methylpiperidine

1-(3-Bromo-5-methylphenyl)-4-methylpiperidine

Cat. No.: B8156951
M. Wt: 268.19 g/mol
InChI Key: LENZSXBBQYSDQO-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylphenyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylphenyl)-4-methylpiperidine typically involves the reaction of 3-bromo-5-methylbenzyl chloride with 4-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylphenyl)-4-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products:

    Substitution Reactions: Products include various substituted piperidines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

1-(3-Bromo-5-methylphenyl)-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylphenyl)-4-methylpiperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular signaling.

Comparison with Similar Compounds

  • 1-(3-Bromo-5-methylphenyl)pyrrolidine
  • 1-(3-Bromo-5-methylphenylsulfonyl)piperidine

Comparison: 1-(3-Bromo-5-methylphenyl)-4-methylpiperidine is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research.

Properties

IUPAC Name

1-(3-bromo-5-methylphenyl)-4-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-10-3-5-15(6-4-10)13-8-11(2)7-12(14)9-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZSXBBQYSDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=CC(=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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